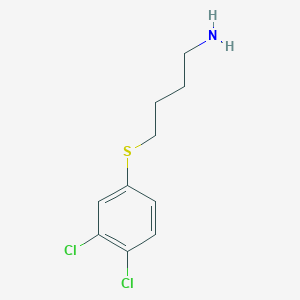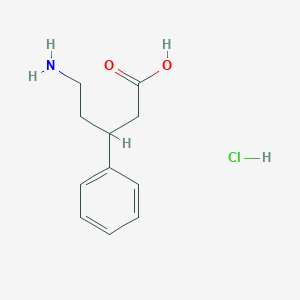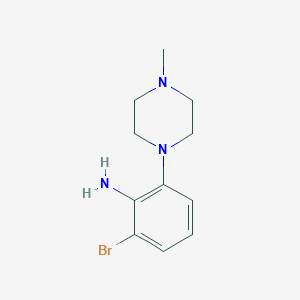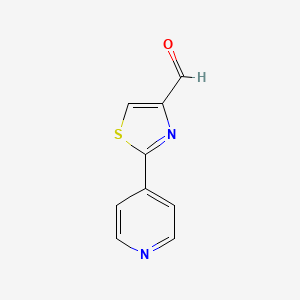
4-ピリジンカルボアルデヒド-2-チアゾール
説明
“2-(Pyridin-4-yl)thiazole-4-carbaldehyde” is a chemical compound with the molecular formula C9H6N2OS . It is a light yellow solid and is used as a building block in pharmaceutical products .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-yl)thiazole-4-carbaldehyde” can be represented by the InChI code: 1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h1-6H . The molecular weight of the compound is 190.23 .Physical And Chemical Properties Analysis
“2-(Pyridin-4-yl)thiazole-4-carbaldehyde” is a light yellow solid . It has a molecular weight of 190.23 .科学的研究の応用
医薬品中間体
この化合物は、様々な医薬品の合成において貴重な中間体として役立ちます。その構造的特徴は、幅広い疾患を標的とする薬物への修飾と組み込みに適しています。 例えば、抗菌 、抗真菌、抗ウイルス性、COVID-19に対する活性を含む、様々な特性を持つ分子を作成するために使用できます .
有機合成
有機化学の分野では、4-ピリジンカルボアルデヒド-2-チアゾールは、複雑な有機分子の構築に使用されます。 その反応性により、多様な化学構造の形成が可能となり、これにより、ユニークな特性を持つ新しい材料や化学物質の開発につながる可能性があります .
抗菌活性
この化合物を含むチアゾール誘導体は、顕著な抗菌活性を示すことが示されています。 これらは、様々な細菌株の増殖を阻害する化合物に合成することができ、新しい抗菌薬の有望な候補となります .
抗酸化特性
この化合物のフレームワークは、その抗酸化能力を高める修飾に適しています。 これは、酸化ストレス関連疾患の治療に含める候補となります .
腐食防止
4-ピリジンカルボアルデヒド-2-チアゾール: は、材料科学の分野、特に腐食防止剤として用途があります。 これは、金属を腐食から保護する化合物に合成することができ、金属部品や構造物の寿命を延ばす上で重要です .
抗がん研究
チアゾール誘導体は、抗がん研究で役割を果たすことが知られています。 この化合物は、その構造的な柔軟性により、強力な抗がん剤として作用する可能性のある新しい分子を合成するために使用することができ、がん治療の新しい道を提供します .
将来の方向性
作用機序
Target of Action
Thiazole derivatives have been known to interact with dna and topoisomerase ii , which could potentially be the targets for this compound.
Mode of Action
It’s known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Given its potential interaction with dna and topoisomerase ii , it may impact the DNA replication and repair pathways.
Result of Action
Based on the potential interaction with dna and topoisomerase ii , it can be inferred that the compound may cause DNA damage, leading to cell cycle arrest and cell death.
生化学分析
Biochemical Properties
2-(Pyridin-4-yl)thiazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with transition metals, which can act as catalysts in biochemical reactions . The nature of these interactions often involves coordination bonds between the nitrogen and sulfur atoms in the thiazole ring and the metal ions.
Cellular Effects
The effects of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the production of collagen in vitro, indicating its potential role in cellular differentiation and tissue repair . Additionally, it may impact cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, 2-(Pyridin-4-yl)thiazole-4-carbaldehyde exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde change over time. The compound is relatively stable under normal temperatures and pressures, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with some changes in cellular metabolism and gene expression observed over time.
Dosage Effects in Animal Models
The effects of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and tissue repair. At high doses, it can exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-(Pyridin-4-yl)thiazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-(Pyridin-4-yl)thiazole-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Its activity and function can be influenced by its localization, as different cellular compartments provide distinct biochemical environments.
特性
IUPAC Name |
2-pyridin-4-yl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLRZQDSOIGSKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651225 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
533885-37-9 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1384767.png)
![tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1384768.png)
![6-chloro-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384770.png)

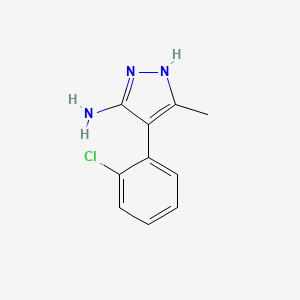

![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1384778.png)
